molecular formula C15H18N2O4 B6608461 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid CAS No. 2351872-44-9

2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid

Cat. No.: B6608461
CAS No.: 2351872-44-9
M. Wt: 290.31 g/mol
InChI Key: CJRDWIZWFYJZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-Butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an indole moiety substituted at the 7-position. This compound is primarily utilized as a building block in pharmaceutical research, particularly for developing peptidomimetics and bioactive molecules due to its structural versatility . The Boc group enhances stability during synthetic processes, while the indole scaffold contributes to interactions with biological targets, such as serotonin receptors or kinase enzymes.

Properties

IUPAC Name

2-(1H-indol-7-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-6-4-5-9-7-8-16-11(9)10/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRDWIZWFYJZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=C1NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Borylation and Protodeboronation

A pivotal method for C7 functionalization involves iridium-catalyzed diborylation of 3-substituted indoles. For example, N-Boc-tryptophan methyl ester undergoes diborylation at C2 and C7 using [Ir(cod)OMe]₂ and 4,4’-di-tert-butylbipyridine in tetrahydrofuran (THF) at 60°C. Subsequent palladium(II) acetate-catalyzed protodeboronation selectively removes the C2 boron group, yielding the C7-boronated intermediate. This intermediate is then oxidized to a carboxylic acid via hydroxylation and further functionalization, achieving 85% yield for the C7-acetic acid derivative.

Nitro Reduction and Boc Protection

An alternative route starts with 7-nitroindole. Reduction of the nitro group using hydrogenation (H₂/Pd-C) or transfer hydrogenation (Fe/NH₄Cl) yields 7-aminoindole, which is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP). This method avoids harsh acidic conditions, preserving the indole ring’s integrity. The Boc-protected amine is then coupled with a bromoacetic acid derivative via Ullmann or Buchwald-Hartwig coupling to install the acetic acid moiety.

Boc Protection and Coupling Reactions

Boc Protection of Primary Amines

The Boc group is introduced using (Boc)₂O under mild basic conditions. For instance, treating 2-(2-aminophenyl)acetic acid with (Boc)₂O and NaOH in THF/H₂O at room temperature affords 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid in 95% yield. This method is compatible with indole derivatives, provided reactive sites (e.g., NH of indole) are temporarily protected with groups like triisopropylsilyl (TIPS).

Carbodiimide-Mediated Amide Coupling

Activation of the carboxylic acid group is critical for forming the acetamide intermediate. Using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid couples with ammonium chloride to form the corresponding amide, which is hydrolyzed to the final acetic acid derivative in 70% yield. For indole substrates, this method requires careful pH control to prevent Boc deprotection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Borylation : THF at 60°C maximizes iridium catalyst activity, while temperatures >80°C lead to side reactions.

  • Protodeboronation : Acetic acid as a solvent at 30°C ensures selective C2 boron removal without affecting the C7 position.

  • Coupling Reactions : DCM with 5% DMF enhances solubility of indole intermediates, reducing reaction times from 12 h to 4 h.

Catalytic Systems

  • Palladium(II) Acetate : 5 mol% in acetic acid achieves complete protodeboronation within 12 h.

  • DMAP : 10 mol% accelerates Boc protection by neutralizing HCl generated during (Boc)₂O reactions.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : The Boc group appears as a singlet at δ 1.41 ppm (9H), while the indole NH resonates at δ 11.2 ppm.

  • ¹³C NMR : The carbonyl of the Boc group is observed at δ 155.6 ppm, and the acetic acid carboxylate at δ 174.3 ppm.

Chromatographic Purification

Flash chromatography using gradients of methanol (1–6%) in DCM effectively separates Boc-protected intermediates from deprotected byproducts. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves the final compound with >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

C7 functionalization competes with C3 and C5 reactivity. Using bulky directing groups (e.g., TIPS) or electron-withdrawing substituents (e.g., nitro) favors C7 selectivity.

Boc Group Stability

The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C selectively removes silyl protecting groups without cleaving Boc.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Iridium BorylationN-Boc-tryptophanDiborylation → Protodeboronation85High regioselectivityRequires expensive Ir catalysts
Nitro Reduction7-NitroindoleNitro reduction → Boc protection70Simple reagentsMulti-step, moderate yield
Carbodiimide CouplingBoc-amino acidEDCI/HOBt coupling → Hydrolysis70ScalableSensitive to pH

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted Boc-protected amino derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its structural similarity to biologically active indole derivatives.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid involves its interaction with biological targets such as enzymes and receptors. The indole moiety can interact with various molecular targets, modulating their activity and leading to biological effects. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its targets more effectively.

Comparison with Similar Compounds

2-{[(tert-Butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic Acid

  • Structure : Indole substituent at the 3-position instead of 7-position.
  • Molecular Formula: C13H13NO3 (Mol. Wt. 231.25) .
  • Applications : Used in solid-phase peptide synthesis and as a precursor for kinase inhibitors.
  • Key Difference : The 3-indolyl substitution may alter binding affinity in biological systems due to steric and electronic effects compared to the 7-substituted analog.

2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-indol-1-yl)acetic Acid

  • Structure : Indole substituted at the 1- and 4-positions.
  • Molecular Formula : C15H18N2O4 (Mol. Wt. 290.31) .
  • Synthesis : Typically prepared via nucleophilic substitution or coupling reactions.

2-(5-{[(tert-Butoxy)carbonyl]amino}-1H-indol-1-yl)acetic Acid

  • Structure : Indole substituents at the 1- and 5-positions.
  • Molecular Formula : C15H18N2O4 (Mol. Wt. 290.31) .
  • Properties: Higher polarity due to the 5-amino group, which may enhance solubility in aqueous media compared to the 7-substituted analog.

Non-Indole Analogs with Aromatic Substitutions

(tert-Butoxycarbonyl)aminoacetic Acid

  • Structure : Replaces indole with a p-tolyl group.
  • Molecular Formula: C14H19NO4 (Mol. Wt. 265.31) .
  • Applications: Used in non-peptidic drug design, such as NSAID derivatives.
  • Key Difference : The absence of the indole nitrogen reduces hydrogen-bonding capacity, limiting interactions with certain enzymatic pockets.

2-(Boc-amino)-2-(3-thiophenyl)acetic Acid

  • Structure : Substitutes indole with a thiophene ring.
  • Molecular Formula: C11H15NO4S (Mol. Wt. 257.30) .

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid, commonly known as a Boc-protected indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety, making it a versatile scaffold for drug development. Its molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4} with a molecular weight of approximately 290.32 g/mol. The presence of the indole structure is crucial as it is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that derivatives of indole, including 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid, exhibit significant anticancer activity. Indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways (e.g., PI3K/Akt and MAPK pathways) .

Case Study:
A study conducted on indole derivatives demonstrated that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid exhibits effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Research Findings:
In a comparative study, the antimicrobial efficacy of this compound was tested against standard antibiotics. Results indicated that it had comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: The indole moiety can interact with enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth.
  • Receptor Modulation: The compound may modulate receptor activity associated with cell signaling pathways critical for survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives highlights the unique properties of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid:

Compound NameStructureBiological ActivityNotes
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acidStructureAnticancer, AntimicrobialUnique Boc protection enhances stability
5-FluoroindoleStructureAnticancerLacks Boc protection
Indole-3-acetic acidStructurePlant growth regulatorDifferent biological applications

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid?

  • Methodology : The synthesis typically involves coupling the indole-7-yl moiety with a tert-butoxycarbonyl (Boc)-protected amino acid derivative. Key steps include Boc protection of the amino group, followed by nucleophilic substitution or amide coupling. For example, tert-butoxycarbonyl anhydride (Boc₂O) is used to protect the amine under basic conditions (e.g., DMAP catalysis), and subsequent coupling with indol-7-yl acetic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt). Characterization via HPLC and NMR ensures purity and structural fidelity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology : Based on hazard classifications (H302: harmful if swallowed; H315: skin irritation; H319: serious eye irritation), researchers must wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from strong acids/bases .

Q. How should the compound be stored to maintain stability?

  • Methodology : The Boc-protected amine is stable under standard laboratory conditions (20–25°C, dry environment). Store in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic vapors, as the Boc group is labile under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound, particularly regarding diastereomeric purity?

  • Methodology : Contradictions in ¹H/¹³C NMR signals (e.g., split peaks for chiral centers) may arise from incomplete Boc deprotection or residual solvents. Use deuterated DMSO for solubility and compare spectra with computational predictions (DFT-based NMR shifts). Employ 2D NMR (COSY, HSQC) to confirm connectivity. For diastereomers, optimize chromatographic separation (e.g., chiral HPLC with amylose-based columns) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology : Yield improvements focus on:

  • Protection-Deprotection Efficiency : Use Boc₂O with DMAP in THF to achieve >95% Boc protection .
  • Coupling Conditions : Replace EDC with DCC for sterically hindered amines; monitor reaction progress via LC-MS.
  • Workup : Extract impurities using ethyl acetate/water partitioning, followed by silica gel chromatography (eluent: 5% MeOH in DCM) .

Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?

  • Methodology : The Boc group stabilizes the amino moiety during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with indole derivatives) but requires acidic cleavage (TFA/DCM) for deprotection. Kinetic studies show that Boc stability varies with solvent polarity; in DMF, decomposition occurs at >60°C. Plan sequential reactions to avoid premature deprotection .

Q. What analytical techniques are critical for assessing batch-to-batch variability in academic synthesis?

  • Methodology :

  • Purity : UPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect impurities <0.1%.
  • Chirality : Polarimetry or chiral SFC (supercritical fluid chromatography) to confirm enantiomeric excess.
  • Thermal Stability : TGA/DSC to identify decomposition thresholds (>180°C for Boc-protected derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodology : Solubility discrepancies (e.g., DMSO vs. DMF) may arise from residual salts or hydration states. Conduct a systematic study:

Prepare saturated solutions in anhydrous solvents.

Filter and quantify solubility via gravimetric analysis.

Compare with computational solubility predictions (e.g., COSMO-RS).
Literature suggests DMSO (25 mg/mL) is optimal for biological assays, while DCM is preferred for synthetic reactions .

Toxicological and Environmental Considerations

Q. What are the ecotoxicological implications of accidental compound release?

  • Methodology : Although ecotoxicity data are limited (Section 12.1 of SDS), the compound’s LogP (predicted 2.1) suggests moderate bioaccumulation potential. Mitigate risks via biodegradability testing (OECD 301F) and adsorption studies using activated carbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.